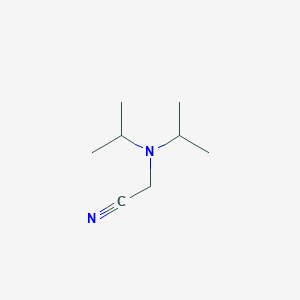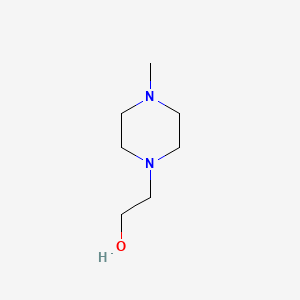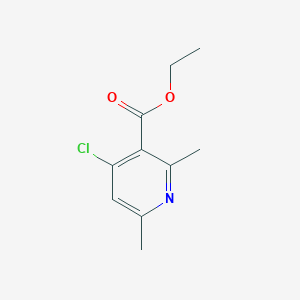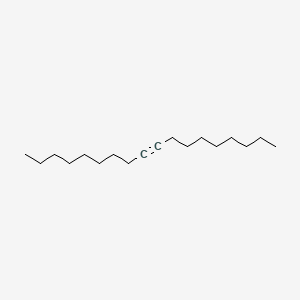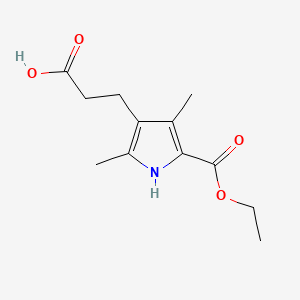
4-Diethylaminophenyl isothiocyanate
Overview
Description
4-Diethylaminophenyl isothiocyanate is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds that feature diethylamino groups and isothiocyanate functionalities. These compounds are of interest due to their potential applications in synthesis and their unique reactivity patterns.
Synthesis Analysis
The synthesis of related compounds involves the reaction of diethylamino-substituted precursors with various reagents. For instance, the treatment of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene yields a selenacyclooctane derivative with a high yield . Similarly, the reaction of 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide with oxazolones and munchnones leads to the formation of pyrrolo[3,4-d]isothiazole dioxides . These synthetic routes highlight the reactivity of diethylamino-substituted compounds towards cycloaddition and nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structures of these compounds are often elucidated using X-ray diffraction analysis. For example, the structure of a bis(diethylamino)methylene selenacyclooctane derivative was determined by this method . The conformational isomerism in a related compound, (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol, was also studied, revealing the presence of anti and eclipsed conformers . These studies provide valuable information on the spatial arrangement of atoms in molecules and the potential for isomerism.
Chemical Reactions Analysis
The chemical reactivity of diethylamino-substituted compounds is diverse. Cycloaddition reactions of 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide with diaryl-oxazolones and munchnones result in the formation of triarylpyrroles upon loss of SO2 and diethylcyanamide . The reaction of a similar compound with sodium azide yields triazole dioxides, with the reaction conditions influencing the product distribution . These reactions demonstrate the versatility of diethylamino-substituted compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate is stabilized by intermolecular and intramolecular hydrogen bonds, indicating the importance of non-covalent interactions in the solid state . The spectroscopic properties, such as FT-IR and UV-Vis, are used to characterize these compounds and study their conformational isomerism and tautomerism . The introduction of an isothiocyanate group, as seen in 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, can provide chromophoric properties useful for protein sequence analysis .
Scientific Research Applications
Fluorescent and Hole-Transporting Molecular Materials
4-Diethylaminophenyl-substituted diethylenes exhibit significant properties in the domain of molecular materials. They demonstrate high thermal stability and show glass transition temperatures in a wide range. Their fluorescent emission in the green-blue region is highly efficient, making them potentially useful in optical applications. The diethylenes' photoelectrical properties, such as ionization potentials and hole drift mobility, also indicate their suitability in electronic devices (Simokaitienė et al., 2009).
Luminescent Chelate for DNA Attachment
Isothiocyanate forms of lanthanide chelates show high luminescence when bound to terbium or europium. These chelates, involving components like diethylenetriaminepentaacetic acid (DTPA), find use in nonisotopic labeling, imaging, and diagnostics. They are particularly significant in luminescence resonance energy transfer, a key technique in molecular biology for studying interactions between biomolecules (Li & Selvin, 1997).
Analytical Chemistry: TLC of α-Amino Acids
4-Diethylaminophenyl isothiocyanate can be used in the separation and analysis of α-amino acids through thin-layer chromatography (TLC). This method, utilizing the derivatives of α-amino acids, allows for the effective separation of colored derivatives on silica gel, thus finding application in analytical and biochemistry research (Wawrzycki & Pyra, 2000).
Fluorescent Labeling in Biochemical Research
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin, a fluorescent reagent, has been used for labeling myosin subfragment-1 (S-1) ATPase. This application is particularly important in studying the structural and functional aspects of proteins. The specific labeling of different segments of the S-1 heavy chain without significantly affecting ATPase activities makes it a valuable tool in biochemical and molecular research (Hiratsuka, 1987).
Safety And Hazards
properties
IUPAC Name |
N,N-diethyl-4-isothiocyanatoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-13(4-2)11-7-5-10(6-8-11)12-9-14/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWXUTHWTCRUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201004655 | |
| Record name | N,N-Diethyl-4-isothiocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201004655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diethylaminophenyl isothiocyanate | |
CAS RN |
84381-54-4 | |
| Record name | 4-Diethylaminophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084381544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-4-isothiocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201004655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84381-54-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



